

DNDI-6174 for Visceral Leishmaniasis: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

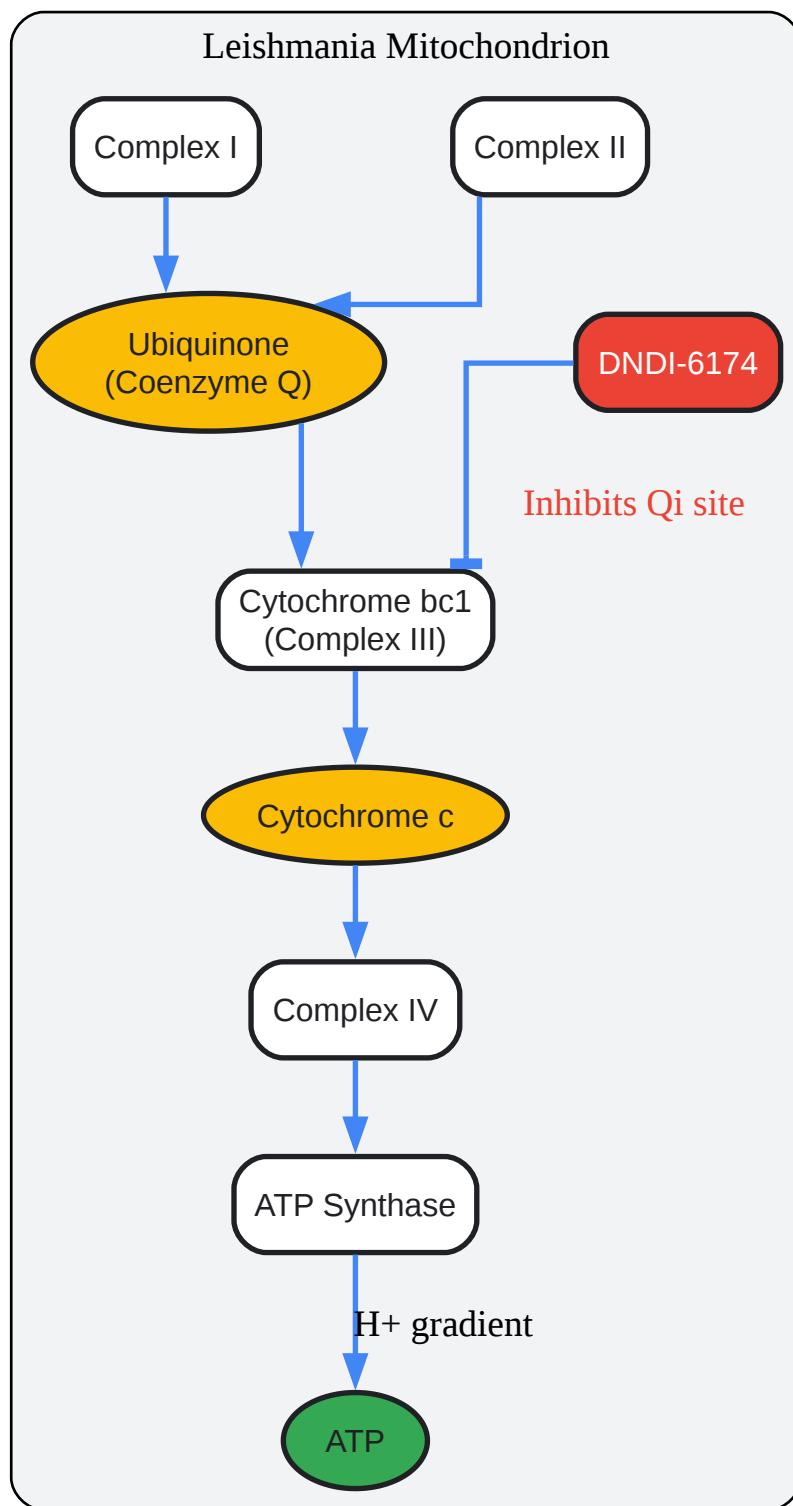
Compound of Interest

Compound Name: **DNDI-6174**

Cat. No.: **B12381577**

[Get Quote](#)

Introduction


Visceral leishmaniasis (VL), also known as kala-azar, is a severe parasitic disease caused by protozoa of the *Leishmania* genus, primarily *Leishmania donovani* and *Leishmania infantum*. Transmitted by the bite of infected sandflies, the disease is fatal if left untreated and poses a significant global health challenge, particularly in impoverished regions. Current treatment options are often limited by toxicity, parenteral administration, long duration, and emerging drug resistance. This guide provides an in-depth technical overview of **DNDI-6174**, a promising oral preclinical candidate for the treatment of visceral leishmaniasis developed by the Drugs for Neglected Diseases initiative (DNDi).

DNDI-6174 is a novel pyrrolopyrimidine derivative that has emerged from a lead optimization program as a potent and selective inhibitor of the *Leishmania* cytochrome bc₁ complex. It represents a new chemical entity with a novel mechanism of action within the DNDi portfolio for visceral leishmaniasis. Preclinical studies have demonstrated its potential to significantly reduce parasite burden in animal models with the possibility of achieving sterile cure. Having successfully completed the preclinical development phase, **DNDI-6174** has been nominated as a clinical candidate, with a Phase I study anticipated to commence in early 2025.

Mechanism of Action

DNDI-6174 exerts its antileishmanial activity by targeting the cytochrome bc₁ (complex III) of the mitochondrial electron transport chain in *Leishmania* parasites. This complex plays a crucial role in cellular respiration and ATP production. **DNDI-6174** specifically inhibits the Qi site of

cytochrome b, a subunit of the cytochrome bc1 complex. This inhibition disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and ultimately causing parasite death. Mechanistic studies have confirmed that resistance to **DNDI-6174** is associated with mutations in the cytochrome b gene.

[Click to download full resolution via product page](#)Mechanism of action of **DNDI-6174**.

Preclinical Development Workflow

The preclinical development of **DNDI-6174** followed a structured pathway, from initial discovery to nomination as a clinical candidate. This process involved phenotypic screening, lead optimization, and comprehensive in vitro and in vivo evaluations.

[Click to download full resolution via product page](#)Preclinical development workflow for **DNDI-6174**.

Quantitative Data

In Vitro Activity

DNDI-6174 has demonstrated potent activity against the amastigote stage of various *Leishmania* species, including strains resistant to current therapies.

Species	EC50 (nM)
<i>L. donovani</i>	40 - 210
<i>L. infantum</i>	40 - 210

Data sourced from BioWorld.

In Vivo Efficacy in Mouse Model of Visceral Leishmaniasis

Studies in BALB/c mice infected with *L. donovani* or *L. infantum* have shown significant reductions in liver parasite burden.

Dose	Dosing Regimen	Duration	Reduction in Liver Parasite Burden
25 mg/kg	Once daily (q.d.)	5 days	>98%
12.5 mg/kg	Twice daily (b.i.d.)	5 days	>98%
6.25 mg/kg	Twice daily (b.i.d.)	10 days	>98%

Data sourced from
BioWorld and NIH.

In Vivo Efficacy in Hamster Model of Visceral Leishmaniasis

The hamster model represents a more chronic infection, and **DNDI-6174** has shown the potential for sterile cure.

Dose	Dosing Regimen	Duration	Reduction in Parasite Burden (Liver, Spleen, Bone Marrow)
12.5 mg/kg	Once daily (q.d.) or Twice daily (b.i.d.)	5 days	>99%

Data sourced from
BioWorld.

Pharmacokinetic and Physicochemical Properties

Parameter	Value/Description
Lipophilicity	Moderate
Plasma Protein Binding	Moderate
Solubility Limited Absorbable Dose	~35 mg
Predicted Human Plasma Clearance	~1 ml/min per kg

Data sourced from BioWorld.

Experimental Protocols

In Vitro Susceptibility Assay

The in vitro potency of **DNDI-6174** was determined against intracellular Leishmania amastigotes. Peritoneal macrophages are harvested from mice and seeded in 96-well plates. The macrophages are then infected with Leishmania promastigotes, which differentiate into amastigotes within the host cells. After infection, the cells are treated with serial dilutions of **DNDI-6174** for a defined period. The viability of the intracellular amastigotes is then assessed, typically by microscopic counting of Giemsa-stained slides or by using a fluorescent protein-expressing parasite line. The 50% effective concentration (EC50) is calculated from the dose-response curve.

Murine Model of Visceral Leishmaniasis

Female BALB/c mice are infected intravenously with *L. donovani* or *L. infantum* promastigotes. The infection is allowed to establish for a specified period, typically a few weeks, leading to a high parasite burden in the liver and spleen. Following the establishment of infection, mice are treated orally with **DNDI-6174** at various doses and regimens. A control group receives the vehicle alone

- To cite this document: BenchChem. [DNDI-6174 for Visceral Leishmaniasis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12381577#dndi-6174-for-visceral-leishmaniasis-treatment\]](https://www.benchchem.com/product/b12381577#dndi-6174-for-visceral-leishmaniasis-treatment)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com